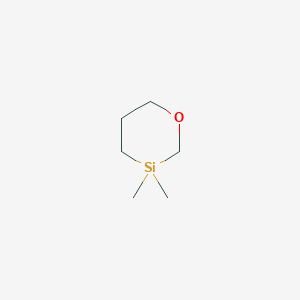

3,3-Dimethyl-1,3-oxasilinane

Description

Structure

3D Structure

Properties

CAS No. |

18379-41-4 |

|---|---|

Molecular Formula |

C6H14OSi |

Molecular Weight |

130.26 g/mol |

IUPAC Name |

3,3-dimethyl-1,3-oxasilinane |

InChI |

InChI=1S/C6H14OSi/c1-8(2)5-3-4-7-6-8/h3-6H2,1-2H3 |

InChI Key |

ZFDMRDJTFSVSBI-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1(CCCOC1)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Dimethyl 1,3 Oxasilinane and Analogues

Strategies for Silicon-Oxygen Ring Formation

The formation of the silicon-oxygen bond within a cyclic framework is the crucial step in the synthesis of oxasilinanes. Various catalytic methods have been developed to facilitate this ring-forming reaction, each with its own advantages in terms of efficiency and selectivity.

Intramolecular hydrosilylation is a significant transformation in organic synthesis for the creation of cyclic organosilicon compounds. rsc.org This method is frequently applied to unsaturated alkoxy- and aminosilanes, where the addition of a Si-H bond across a carbon-carbon double or triple bond within the same molecule leads to the formation of a heterocyclic ring. rsc.org In the context of 3,3-dimethyl-1,3-oxasilinane and its analogues, this approach typically involves an unsaturated alkoxysilane precursor. The intramolecular reaction results in the formation of the six-membered oxasilinane ring structure. rsc.org This synthetic route is valued because the resulting carbon-silicon bond can undergo stereospecific oxidative cleavage, providing a pathway to stereodefined diols. rsc.org While metal catalysts are often used for 5-endo or 5-exo ring closures, methods for six-membered ring cyclizations have also been developed. rsc.org

The Lewis acid tris(pentafluorophenyl)borane (B72294), B(C6F5)3, has been identified as an effective promoter for the regio- and stereoselective cyclization of unsaturated alkoxysilanes to produce oxasilinanes. rsc.orgmcmaster.canii.ac.jp This non-metal catalyzed reaction can proceed efficiently even at low temperatures, such as -78 °C, and can be performed with either stoichiometric or catalytic amounts of B(C6F5)3. rsc.org A significant advantage of this methodology is the ability to perform a tandem silylation and intramolecular hydrosilylation in one pot, starting directly from an alkenol and a hydrosilane (e.g., Et2SiH2 or Ph2SiH2). rsc.orgmcmaster.ca This tandem process generates the oxasilinane products with similar regio- and stereoselectivity as the stepwise cyclization of an isolated unsaturated alkoxysilane. rsc.orgmcmaster.ca The reaction is proposed to proceed through the formation of a carbocation, with subsequent hydride delivery dictating the stereochemical outcome. rsc.org

Table 1: B(C6F5)3-Promoted Cyclization of an Unsaturated Alkoxysilane

| B(C6F5)3 (equiv) | Temperature (°C) | Time (h) | Yield (%) | trans Isomer (%) |

|---|---|---|---|---|

| 1.0 | -78 | < 0.1 | 82 | Not Determined |

| 0.4 | Room Temp | < 0.1 | 88 | Not Determined |

| 0.1 | -78 | < 0.1 | 93 | Not Determined |

| 0.07 | Room Temp | < 0.1 | 84 | 94 |

Data sourced from a study on the cyclization of a diisopropylsilyl ether derivative. rsc.org

While acid-catalyzed methods for the synthesis of oxasilinanes are well-documented, information regarding specific base-catalyzed cyclization routes for the direct synthesis of this compound and its close analogues, which are a subset of silatetrahydropyrans, is less prominent in the reviewed scientific literature. General base-catalyzed methods are fundamental in silicone chemistry, particularly in the polymerization of siloxanes, but specific applications for the intramolecular cyclization of functionalized hydrosilanes to form monomeric silatetrahydropyran rings are not as commonly reported as Lewis acid- or metal-catalyzed approaches. The development of such base-catalyzed routes could offer alternative synthetic pathways with different functional group tolerances and selectivities.

Precursor Design and Functional Group Compatibility in Oxasilinane Synthesis

The successful synthesis of oxasilinanes is highly dependent on the structure of the precursor molecule. For intramolecular hydrosilylation reactions, the key precursor is an unsaturated alkoxysilane. rsc.org This precursor can be synthesized beforehand or generated in situ from an alkenol and a suitable hydrosilane, such as diethylsilane or diphenylsilane, in the presence of a catalyst like B(C6F5)3. rsc.orgmcmaster.ca

The nature of the carbon-carbon double bond in the precursor influences the efficiency and selectivity of the cyclization. For instance, a 6-endo cyclization has been shown to proceed with precursors containing an α-substituted styrene or a cyclobutene moiety. rsc.org The reaction with the α-substituted styrene precursor proceeded slowly but resulted in a high yield and high trans selectivity. rsc.org In contrast, the cyclobutene-containing precursor reacted much more slowly, yielding a modest amount of the cis-fused product. rsc.org A bishomoallyl substrate was observed to react very slowly via a 6-exo pathway. rsc.org The hydrolytic instability of certain precursors, such as dimethylsilyl ethers, can be a limiting factor, leading researchers to favor more stable analogues. rsc.org

Regio- and Stereoselective Synthesis of Oxasilinanes

Achieving high levels of regio- and stereoselectivity is a primary goal in the synthesis of substituted oxasilinanes. The B(C6F5)3-promoted intramolecular hydrosilylation has demonstrated excellent diastereoselectivity, favoring the formation of 3,5-trans-disubstituted oxasilinanes. rsc.orgmcmaster.ca This high degree of stereocontrol is a key feature of the methodology.

The observed trans selectivity is rationalized by a proposed mechanism wherein the Lewis acid activates the double bond, leading to the formation of a carbocation intermediate. The conformation of this intermediate, stabilized by hyperconjugation with the newly forming carbon-silicon bond, dictates the trajectory of the subsequent hydride delivery from a hydridoboron species, resulting in the preferential formation of the trans product. rsc.org

Table 2: Stereoselectivity in B(C6F5)3-Promoted Oxasilinane Synthesis

| Substrate Type | Cyclization Pathway | Product Configuration | Selectivity |

|---|---|---|---|

| α-Substituted Styrene | 6-Endo | trans | High |

| Cyclobutene | 6-Endo | cis-fused | Modest Yield |

| Bishomoallyl | 6-Exo | trans | Very Slow Reaction |

Based on findings from B(C6F5)3-promoted cyclizations of various unsaturated alkoxysilanes. rsc.org

This selective transformation provides a valuable method for synthesizing cyclic siloxanes which can then be converted into diols with defined stereochemistry. rsc.orgmcmaster.ca

Spectroscopic Characterization and Structural Elucidation of 3,3 Dimethyl 1,3 Oxasilinane Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the analysis of 3,3-Dimethyl-1,3-oxasilinane, offering profound insights into its conformational behavior and molecular structure.

Application of Low-Temperature NMR for Conformational Studies

Low-temperature NMR spectroscopy is a powerful tool for investigating the conformational equilibria of cyclic molecules like this compound. By lowering the temperature, the rate of conformational interconversion, such as ring inversion, can be slowed down on the NMR timescale. This allows for the observation of distinct signals for each conformer, providing a window into the dynamic processes occurring within the molecule. nih.govnih.gov

For instance, in studies of related heterocyclic systems, variable temperature ¹H and ¹³C NMR spectroscopy down to 103 K has been successfully employed to freeze the conformational equilibrium. nih.gov This technique enables the determination of the energy barrier to ring inversion. nih.gov The sharpening of NMR signals at lower temperatures often indicates the convergence of multiple conformers into a more stable one. scielo.brresearchgate.net The analysis of the spectra at these low temperatures can reveal the relative populations of different conformers and provide data for calculating thermodynamic parameters of the equilibrium. kfupm.edu.sanih.gov

Carbon-13 Chemical Shifts and Conformational Equilibria Determination

¹³C NMR spectroscopy is particularly valuable for determining the stereochemistry and conformational preferences in 1,3-oxasilinane systems. The chemical shifts of the carbon atoms are highly sensitive to their local electronic and steric environment. libretexts.orgoregonstate.edu In cyclohexanecarbonitriles, for example, the ¹³C NMR chemical shift of the nitrile carbon can directly indicate its axial or equatorial orientation. nih.gov

This principle is applicable to this compound, where the chemical shifts of the ring carbons can provide information about the dominant chair conformation and the orientation of substituents. The difference in chemical shifts between axial and equatorial conformers, often influenced by the γ-gauche effect, allows for the quantitative determination of conformational equilibria. nih.gov By analyzing the averaged chemical shifts at room temperature and the distinct shifts at low temperatures, researchers can calculate the equilibrium constant and the free energy difference between the conformers. auremn.org.br

Below is a representative table of typical ¹³C NMR chemical shifts for related structures, which aids in the interpretation of spectra for this compound.

| Carbon Environment | Typical Chemical Shift (ppm) |

| C=O (in esters, acids) | 165-190 oregonstate.edu |

| C=C (alkene) | 120-160 oregonstate.edu |

| C-O (in ethers, alcohols) | 60-80 oregonstate.edu |

| C-N | Not specified |

| Alkane C-C | 10-50 oregonstate.edu |

| Si-C | Not specified |

| CH₃ | 10-15 libretexts.org |

This table is based on general values for organic compounds and may vary for the specific this compound system.

Proton and Silicon NMR in Elucidating Molecular Structure

¹H NMR spectroscopy provides detailed information about the connectivity and stereochemistry of the this compound ring system. The chemical shifts, coupling constants (J-values), and signal multiplicities of the protons are used to determine the relative positions of atoms and the dihedral angles between them, which in turn helps to define the ring's conformation. docbrown.inforesearchgate.net For instance, the coupling constants between vicinal protons are related to the dihedral angle through the Karplus equation, allowing for the differentiation between axial and equatorial protons in a chair conformation.

Vibrational Spectroscopy: FTIR and Raman Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations present in this compound. dntb.gov.ua

FTIR spectroscopy is used to identify characteristic absorption bands corresponding to specific bond vibrations. For this compound, key vibrational modes include:

C-H stretching: Typically observed in the 2850-3000 cm⁻¹ region.

Si-C stretching: Expected to appear in the 1250-1450 cm⁻¹ range.

C-O stretching: Generally found between 1000 and 1300 cm⁻¹.

Si-O stretching: Usually located in the 1000-1100 cm⁻¹ region.

Ring vibrations: A complex series of bands in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the 1,3-oxasilinane ring structure.

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. researchgate.netresearchgate.netusp.brmdpi.com For this compound, Raman spectra can be particularly useful for observing the Si-C and C-C bond vibrations within the ring and the methyl groups attached to the silicon atom. The combination of both FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. researchgate.net

Gas-Phase Electron Diffraction (GED) for Molecular Structure Determination

Gas-phase electron diffraction (GED) is a powerful technique for determining the precise molecular geometry of volatile compounds like this compound in the gas phase, free from intermolecular interactions that are present in the solid or liquid states. dntb.gov.uauq.edu.au

GED studies on related Si,N-heterocycles have revealed that these molecules often adopt a slightly distorted chair conformation. nih.govresearchgate.net For 1,3,3-trimethyl-1,3-azasilinane (B14564921), GED data indicated a chair conformation with an equatorial N-methyl group. nih.gov By analyzing the scattering patterns of electrons diffracted by the molecules, it is possible to derive key structural parameters such as bond lengths, bond angles, and torsional angles. This experimental data, often combined with high-level quantum chemical calculations, provides a detailed and accurate picture of the molecule's three-dimensional structure. nih.gov

X-ray Crystallography for Solid-State Structural Analysis of Oxasilinane Derivatives

The structural information obtained from X-ray crystallography serves as a benchmark for comparison with data from other techniques like NMR and GED, and for validating theoretical calculations. For example, in studies of related oxadiazinones, X-ray analysis has been crucial in establishing the absolute configuration and conformation of the molecules. researchgate.net

Conformational Analysis and Stereodynamics of 3,3 Dimethyl 1,3 Oxasilinane Systems

Chair Conformations and Ring Inversion Processes

Like their carbocyclic counterparts, 1,3-oxasilinanes predominantly adopt a chair conformation to alleviate torsional strain. However, the introduction of a silicon atom and an oxygen atom into the six-membered ring leads to distinct geometrical and energetic properties compared to cyclohexane (B81311). The C-Si and Si-O bonds are longer than C-C bonds, and the C-O bond is shorter, leading to a puckered ring that is somewhat flattened at the silicon atom. This structural alteration has profound implications for the conformational dynamics of the ring system.

The principal dynamic process in these systems is the chair-to-chair ring inversion, which interconverts axial and equatorial substituents. The energy barrier associated with this process is a key parameter in understanding the flexibility of the ring.

The conformational equilibrium of substituted 1,3-oxasilinanes is governed by the energetic preference of substituents for either an axial or equatorial position. This preference is a delicate balance of steric hindrance and stereoelectronic effects. In the case of 3,3-dimethyl-1,3-oxasilinane, the two methyl groups are fixed at the 3-position. Further substitution on the ring will lead to conformational isomers.

For a closely related compound, 3-isopropoxy-3-methyl-1,3-oxasilinane, low-temperature 13C NMR spectroscopy has revealed an almost equal population of the two chair conformers at 98 K. researchgate.net The conformational equilibrium constant is nearly 1, with a Gibbs free energy difference (ΔG°) of only 0.02 kcal/mol in favor of the conformer with the isopropoxy group in the axial position. researchgate.net This indicates a very subtle energy difference between the two chair forms.

| Parameter | Value |

|---|---|

| ΔG° | 0.02 kcal/mol |

| Favored Conformer | Axial Isopropoxy |

The energy barrier to ring inversion (ΔG‡) in sila(hetero)cyclohexanes is notably lower than in their carbon analogues. researchgate.net For instance, the barrier in cyclohexane is approximately 10-11 kcal/mol, whereas for many silacyclohexanes, it is in the range of 4.5-5.5 kcal/mol. researchgate.net This lower barrier is attributed to the flattened nature of the silacyclohexane (B14727737) ring, which is structurally closer to the transition state of the inversion process. researchgate.net

For 3-isopropoxy-3-methyl-1,3-oxasilinane, the ring inversion barrier has been experimentally determined to be 4.5 kcal/mol at 98 K. researchgate.net This low barrier underscores the conformational flexibility of the 1,3-oxasilinane ring system.

| Compound | ΔG‡ (kcal/mol) | Temperature (K) |

|---|---|---|

| 3-Isopropoxy-3-methyl-1,3-oxasilinane | 4.5 | 98 |

Influence of Substituents on Ring Conformation and Stability

The nature and position of substituents can significantly influence the conformational equilibrium and stability of the this compound ring. While the gem-dimethyl group at the 3-position is a constant feature, substituents at other positions will adopt conformations that minimize steric and electronic repulsions.

In general, for silacyclohexanes, the preference for a substituent to be in an axial or equatorial position can be different from that in cyclohexanes. For example, electronegative substituents on the silicon atom in silacyclohexanes often prefer the axial position, a phenomenon that is less common in cyclohexane chemistry. This preference is influenced by stereoelectronic effects, such as hyperconjugation.

Stereoelectronic and Electrostatic Effects on Conformational Preferences

Stereoelectronic effects play a crucial role in dictating the conformational preferences of 1,3-oxasilinane systems. These effects involve the interaction of electron orbitals. In 1,3-dioxane, a related heterocyclic system, anomeric and hyperconjugative interactions are known to be significant. nih.gov For instance, the interaction between the lone pairs of the oxygen atom and the antibonding orbital of an adjacent axial C-H bond (an anomeric effect) can stabilize certain conformations. nih.gov

In this compound, similar effects are at play, further complicated by the presence of the silicon atom. The orientation of the lone pairs on the oxygen atom relative to the Si-C and Si-O bonds can influence the conformational equilibrium. For example, in 3-isopropoxy-3-methyl-1,3-oxasilinane, the orientation of the oxygen lone pair in the C-O-C plane is thought to reduce the repulsion between dipoles, contributing to the observed conformational equilibrium. researchgate.net

Solvent Effects on Conformational Equilibria (Solution vs. Gas Phase)

The surrounding medium can have a pronounced effect on the conformational equilibrium of polar molecules. In the gas phase, intramolecular forces are dominant in determining the preferred conformation. However, in solution, the solvent can stabilize one conformer over another, particularly if the conformers have different dipole moments.

For instance, in N-substituted 1,3-oxazines, an increase in solvent polarity can significantly stabilize the more polar equatorial conformer. capes.gov.br A similar trend is observed in other sila(hetero)cyclohexanes, where the conformational equilibrium in solution can be inverted compared to the gas phase due to the larger dipole moment of one of the conformers. researchgate.net This highlights the importance of considering the solvent environment when studying the conformational preferences of this compound and its derivatives.

Comparative Conformational Analysis with Related Heterocycles (e.g., Azasilinanes, Silacyclohexanes)

A comparative analysis of this compound with related heterocycles such as 1,3-azasilinanes and silacyclohexanes reveals interesting trends.

Silacyclohexanes: As previously mentioned, the introduction of a silicon atom generally leads to a more flattened chair conformation and a lower ring inversion barrier compared to cyclohexane. researchgate.net

1,3-Azasilinanes: These compounds are close structural analogs where the ring oxygen is replaced by a nitrogen atom. In 1-isopropyl-3,3-dimethyl-1,3-azasilinane, the barrier to ring inversion was measured to be 8.25 kcal/mol, which is significantly higher than that of the 1,3-oxasilinane analog. researchgate.net This difference can be attributed to the different electronic properties of nitrogen versus oxygen and the presence of a substituent on the nitrogen atom which can undergo pyramidal inversion. Studies on 1,3,3-trimethyl-1,3-azasilinane (B14564921) have shown that the N-methyl group prefers an equatorial position. scribd.com

This comparative data underscores how the substitution of a heteroatom within the six-membered ring can have a dramatic effect on the conformational dynamics and stability of the entire system.

Reactivity and Reaction Mechanisms of 1,3 Oxasilinanes

Silicon-Oxygen Bond Reactivity within the Six-Membered Ring

The reactivity of the endocyclic silicon-oxygen (Si-O) bond is a cornerstone of 1,3-oxasilinane chemistry. This bond is inherently polar due to the difference in electronegativity between silicon and oxygen, rendering the silicon atom electrophilic and the oxygen atom nucleophilic. This polarity is the primary driver for the characteristic reactions of this heterocyclic system.

The reactivity of the Si-O bond in cyclic systems like 3,3-dimethyl-1,3-oxasilinane is influenced by several factors, including ring strain and the nature of the substituents on the silicon atom. The six-membered ring is relatively strain-free compared to smaller ring systems. The two methyl groups on the silicon atom are electron-donating, which can slightly modulate the electrophilicity of the silicon center.

Cleavage of the Si-O bond is a common reaction pathway, often initiated by nucleophilic attack at the silicon atom or electrophilic attack at the oxygen atom. The presence of a nearby functional group within a molecule can significantly impact the rate of Si-O bond cleavage. For instance, tethered functional groups such as tertiary amides or amines can accelerate the hydrolysis of Si-O bonds through internal hydrogen-bond catalysis. u-tokyo.ac.jp This principle suggests that derivatives of this compound bearing such functionalities could exhibit enhanced reactivity at the Si-O bond.

Ring-Opening Reactions and Pathways

Ring-opening reactions are a hallmark of cyclic ethers and their silicon-containing analogues. For this compound, these reactions typically proceed via cleavage of the Si-O bond, leading to linear organosilicon compounds. The specific pathway of the ring-opening can be influenced by the reaction conditions, such as the presence of acids, bases, or organometallic reagents.

Acid-catalyzed ring-opening is a common pathway for related cyclic ethers and is expected to be a viable route for 1,3-oxasilinanes. Protonation of the oxygen atom would make the adjacent silicon and carbon atoms more susceptible to nucleophilic attack. Lewis acids can also catalyze the ring-opening of related heterocyclic systems, such as 1,3-benzoxazines, by coordinating to the oxygen or nitrogen atom and facilitating bond cleavage. researchgate.netresearchgate.netprinceton.edu A similar mechanism can be envisaged for this compound, where a Lewis acid could activate the Si-O bond towards nucleophilic attack.

Ring-opening can also be initiated by strong nucleophiles attacking the electrophilic silicon center. This would lead to the cleavage of the Si-O bond and the formation of a functionalized siloxane. Furthermore, ring-opening polymerization of related heterocyclic monomers like 1,3-benzoxazines can be initiated by catalysts, suggesting a potential for this compound to undergo similar polymerizations to form polysiloxanes with specific repeating units. researchgate.netresearchgate.netprinceton.eduresearchgate.net

Chemical Transformations and Derivatization Strategies

The reactivity of the this compound ring system allows for a variety of chemical transformations and the synthesis of diverse derivatives. These transformations can target the Si-O bond, the C-O bond, or the substituents on the ring.

One key derivatization strategy involves the ring-opening of the oxasilinane to generate functionalized linear siloxanes. For example, reaction with a Grignard reagent could potentially lead to the cleavage of the Si-O bond and the introduction of a new organic group at the silicon atom, resulting in a γ-hydroxypropyl-functionalized silane. Such reactions are common for organometallic reagents with electrophilic centers.

Another approach to derivatization involves reactions at the exocyclic methyl groups on the silicon atom, although this is generally less facile than reactions involving the cleavage of the Si-O bond. More complex derivatives can be synthesized by starting with functionalized precursors before the formation of the 1,3-oxasilinane ring. For instance, using a substituted 1,3-propanediol (B51772) in the synthesis would lead to a substituted oxasilinane ring, which could then be further modified.

The synthesis of related heterocyclic systems like 1,3,4-oxadiazole (B1194373) derivatives often involves multi-step sequences including cyclization and subsequent functionalization, providing a template for potential synthetic strategies for complex oxasilinane derivatives.

Potential Role of Oxasilinane Derivatives in Catalysis

While direct catalytic applications of this compound itself are not widely reported, its derivatives hold potential in the field of catalysis. The ring-opening of oxasilinanes can provide access to functionalized silyl (B83357) ethers, which are known to be valuable intermediates in organic synthesis.

Derivatives of this compound could be designed to act as ligands for transition metal catalysts. The introduction of coordinating groups, such as phosphines or amines, onto the oxasilinane backbone could lead to novel chiral or achiral ligands for a variety of catalytic transformations. The synthesis of related heterocyclic compounds like 1,3-oxazines has been achieved using catalytic methods, highlighting the synergy between catalysis and heterocyclic chemistry.

Furthermore, the Lewis acidic nature of the silicon atom in the oxasilinane ring, particularly when activated, suggests that these compounds or their derivatives could themselves act as Lewis acid catalysts in certain reactions. Lewis acid catalysis is a powerful tool in organic synthesis, and silicon-based Lewis acids are an active area of research.

Investigation of Hypervalent Silicon Intermediates in Oxasilinane Chemistry

The concept of hypervalent silicon, where the silicon atom expands its coordination number beyond four, is crucial for understanding the reaction mechanisms of many organosilicon compounds. In the context of this compound chemistry, the formation of pentacoordinate or even hexacoordinate silicon intermediates is highly probable, especially during nucleophilic attack at the silicon center.

When a nucleophile attacks the silicon atom of the oxasilinane ring, it can form a transient hypervalent intermediate. This intermediate is typically a trigonal bipyramidal species where the incoming nucleophile and the leaving group (in a ring-opening scenario, the endocyclic oxygen) occupy the axial positions. The formation of these hypervalent species can lower the activation energy of the reaction and facilitate the cleavage of the Si-O bond.

The stability and reactivity of these hypervalent intermediates are influenced by the nature of the ligands attached to the silicon atom. Electronegative substituents and chelating ligands can stabilize hypervalent silicon species. In the case of this compound, the ring itself can be considered a bidentate ligand, and its interaction with incoming nucleophiles would proceed through such hypervalent states. The investigation of these transient species, often through computational methods and spectroscopic techniques, is key to elucidating the detailed mechanisms of the reactions of 1,3-oxasilinanes.

Polymerization Chemistry of 1,3 Oxasilinanes: Potential and Challenges

Principles of Ring-Opening Polymerization (ROP) of Cyclic Ethers and Siloxanes

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer, leading to the opening of the ring and the incorporation of its constituent atoms into the growing polymer backbone. The primary driving force for ROP is the relief of ring strain in the cyclic monomer. researchgate.net Monomers with high ring strain, such as three- and four-membered rings (e.g., epoxides and oxetanes), polymerize readily. Conversely, six-membered rings, which often exist in a low-energy chair conformation, generally exhibit lower ring strain, making their polymerization more challenging. researchgate.netwiley-vch.de

The thermodynamics of ROP are governed by the Gibbs free energy change (ΔG_p), which is a function of the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization (ΔG_p = ΔH_p - TΔS_p). wiley-vch.de A negative ΔG_p is required for polymerization to be spontaneous. The enthalpy term (ΔH_p) is largely driven by the relief of ring strain and is typically negative for strained rings. The entropy term (ΔS_p) is usually negative as the monomer molecules lose translational entropy upon being incorporated into a polymer chain. wiley-vch.de This interplay means that for many ROP systems, there exists a ceiling temperature (T_c) above which polymerization is no longer favorable.

ROP can be initiated by cationic, anionic, or coordination catalysts, with the choice of initiator depending on the nature of the monomer. youtube.com For cyclic ethers and siloxanes, both cationic and anionic mechanisms are common.

Exploration of Cationic Ring-Opening Polymerization (CROP) of Oxasilinanes

Cationic ring-opening polymerization (CROP) is a primary method for the polymerization of cyclic ethers and is a plausible route for the polymerization of 1,3-oxasilinanes. The presence of the oxygen atom in the ring provides a site for initiation by electrophilic species.

Initiation Mechanisms and Active Species

The initiation of CROP typically involves the reaction of the cyclic monomer with a strong acid or a Lewis acid to generate a cationic active species. For a 1,3-oxasilinane like 3,3-Dimethyl-1,3-oxasilinane, the initiation would likely involve the protonation or coordination of the oxygen atom, leading to the formation of a tertiary oxonium ion. This oxonium ion is the active species that propagates the polymerization.

In the case of related six-membered heterocycles like 1,3-benzoxazines, Lewis acids such as tris(pentafluorophenyl)borane (B72294) have been shown to effectively lower the ROP temperature by facilitating the formation of cationic intermediates. nih.govmdpi.com Similarly, for cyclosiloxanes, cationic polymerization can be initiated by strong protic acids or electron-deficient organosilicon reagents. acs.org It is reasonable to infer that similar initiators could be effective for this compound.

The proposed initiation mechanism would involve the following steps:

Activation of the Initiator: A protic acid (e.g., triflic acid) or a Lewis acid in the presence of a proton source generates a highly electrophilic species.

Formation of the Oxonium Ion: The electrophile attacks the oxygen atom of the 1,3-oxasilinane ring, forming a cyclic oxonium ion. This ion is the initial active center for polymerization.

Propagation and Chain Transfer Pathways

Propagation in CROP of 1,3-oxasilinanes would proceed via the nucleophilic attack of a monomer molecule on the carbon atom adjacent to the positively charged oxygen in the active oxonium ion. This results in the opening of the ring and the regeneration of the oxonium ion at the new chain end.

However, CROP is often complicated by side reactions, particularly chain transfer. youtube.com Chain transfer reactions can occur to the polymer backbone (intermolecular or intramolecular, leading to "backbiting") or to other species in the reaction mixture. Backbiting is a significant issue in the polymerization of many cyclic ethers and can lead to the formation of cyclic oligomers and a broadening of the molecular weight distribution. For six-membered rings, the formation of stable six-membered cyclic oligomers through backbiting can be a thermodynamically favorable process, competing with linear polymer formation.

Challenges Associated with Six-Membered Ring Polymerization

The polymerization of six-membered rings via ROP is notoriously more difficult than that of their three-, four-, five-, seven-, and eight-membered counterparts. researchgate.net This reluctance to polymerize is primarily due to their inherent thermodynamic and kinetic stability.

Low Ring Strain: Six-membered rings, such as cyclohexane (B81311) and its heteroatomic analogs, can adopt a stable, low-energy "chair" conformation, which minimizes angle and torsional strain. wiley-vch.de Consequently, the enthalpy change (ΔH_p) upon ring opening is significantly less negative compared to more strained rings, providing a smaller thermodynamic driving force for polymerization. wiley-vch.de For some six-membered rings, the enthalpy of polymerization can be close to zero or even slightly positive, making polymerization thermodynamically unfavorable under standard conditions. wiley-vch.de

Kinetic Hindrance: Even when thermodynamically feasible, the polymerization of six-membered rings can be kinetically slow. The activation energy for the ring-opening step can be high.

Equilibrium Considerations: Due to the small negative or even positive ΔH_p, the equilibrium between the monomer and the polymer often lies heavily in favor of the monomer. wiley-vch.de This results in low polymer yields and a high concentration of residual monomer at equilibrium.

The table below, while not specific to this compound, illustrates the general trend of polymerization enthalpy for different ring sizes of cyclic ethers, highlighting the challenge for six-membered rings.

| Ring Size | Monomer Example | Polymerization Enthalpy (ΔH_p, kJ/mol) | Polymerizability |

| 3 | Ethylene Oxide | -96 | High |

| 4 | Oxetane | -81 | High |

| 5 | Tetrahydrofuran | -15 | Moderate |

| 6 | 1,4-Dioxane | +3 | Low/Unpolymerizable |

| 7 | Oxepane | -33 | High |

Data compiled from various sources on polymer chemistry.

Alternative Polymerization Routes: Anionic and Coordination Polymerization

Given the challenges of CROP for six-membered rings, alternative polymerization methods such as anionic and coordination polymerization are worth considering for 1,3-oxasilinanes.

Anionic Ring-Opening Polymerization (AROP): AROP is initiated by nucleophiles such as organometallic compounds (e.g., butyllithium) or strong bases. For AROP of a 1,3-oxasilinane to occur, a site susceptible to nucleophilic attack is required. The silicon atom, being electrophilic, could potentially be a target for nucleophilic attack, leading to the cleavage of a Si-O or Si-C bond. However, the ether oxygen might also direct the nucleophile to an adjacent carbon. The presence of two methyl groups on the silicon in this compound would sterically hinder nucleophilic attack at the silicon center. Research on the anionic polymerization of silyl (B83357) glycidyl (B131873) ethers has shown that the silyl ether linkage can be susceptible to cleavage by the basic initiator, posing a challenge for controlled polymerization. nih.gov

Coordination Polymerization: Coordination polymerization, often utilizing transition metal catalysts, offers another avenue for ROP. nih.govnih.gov These catalysts can activate the monomer by coordinating to a heteroatom, facilitating ring opening and insertion into the growing polymer chain. This method can sometimes offer better control over polymer architecture and stereochemistry compared to ionic polymerizations. For instance, cobalt-based catalysts have been employed for the cis-1,4 selective coordination polymerization of butadiene. nih.govnih.gov The applicability of such systems to 1,3-oxasilinanes would depend on the ability of the catalyst to coordinate to the oxygen or silicon atom and promote ring opening.

Copolymerization Strategies with Other Cyclic Monomers

Copolymerization is a powerful strategy to overcome the limitations of homopolymerization and to create materials with novel properties. Copolymerizing a monomer that is difficult to homopolymerize, such as a six-membered ring, with a more reactive monomer can facilitate its incorporation into a polymer chain.

Potential comonomers for this compound could include:

Lactones: Monomers like ε-caprolactone and lactide are readily polymerized via ROP and are known to form biodegradable polyesters. Copolymerization could yield hybrid polysiloxane-polyester materials with a combination of properties from both polymer types. rsc.org

Epoxides: Highly reactive epoxides could be copolymerized with 1,3-oxasilinanes to introduce the siloxane unit into a polyether backbone. acs.org

Other Cyclic Siloxanes: Copolymerization with more reactive cyclic siloxanes, such as hexamethylcyclotrisiloxane (B157284) (D3), could be a viable route to incorporate the 1,3-oxasilinane structure into a polysiloxane chain.

The reactivity ratios of the two monomers would determine the resulting copolymer structure (i.e., random, alternating, block, or gradient). Given the likely lower reactivity of the six-membered 1,3-oxasilinane ring, a gradient or block copolymer structure might be expected, depending on the polymerization conditions and initiator used.

The following table summarizes potential copolymerization strategies and the expected polymer types.

| Comonomer | Polymerization Method | Potential Catalyst/Initiator | Expected Copolymer Type |

| ε-Caprolactone | ROP | Tin(II) octoate, Organocatalysts | Polyester-polysiloxane |

| Lactide | ROP | Tin(II) octoate, Lewis acids | Polyester-polysiloxane |

| Propylene Oxide | CROP or Anionic ROP | Protic acids, Organolithium compounds | Polyether-polysiloxane |

| Hexamethylcyclotrisiloxane (D3) | Anionic ROP | Organolithium compounds, Silanolates | Polysiloxane copolymer |

Post-Polymerization Modification of Poly(oxasilinane) Architectures

The ability to modify a polymer after its initial synthesis, known as post-polymerization modification, is a powerful tool for tailoring the final properties of a material. This approach allows for the introduction of a wide array of functional groups onto a pre-existing polymer backbone, enabling the creation of materials with specialized characteristics that might be difficult to achieve through direct polymerization of functionalized monomers.

For poly(oxasilinanes) derived from the ring-opening polymerization of 1,3-oxasilinane monomers like this compound, the potential for post-polymerization modification hinges on the chemical reactivity of the resulting polymer structure. The ring-opening polymerization of a 1,3-oxasilinane would theoretically lead to a polysiloxane-polyether block copolymer structure. This structure would contain repeating units with silicon-oxygen and carbon-oxygen bonds in the main chain.

The primary sites for potential modification on a polymer derived from this compound would be the siloxane and ether linkages within the polymer backbone. However, the inherent stability of the silicon-oxygen-carbon (Si-O-C) and carbon-oxygen-carbon (C-O-C) bonds that would form the backbone of the polymer presents a significant challenge to selective modification without causing chain degradation.

Potential Modification Strategies:

Hydrosilylation: If the polymerization process could be controlled to leave residual silicon-hydride (Si-H) bonds, a well-established technique in polysiloxane chemistry is hydrosilylation. This reaction involves the addition of the Si-H bond across a carbon-carbon double or triple bond, allowing for the attachment of a wide variety of functional groups.

Side-Chain Functionalization: Should the 1,3-oxasilinane monomer itself contain a functional group that remains intact during polymerization, this group would be available for subsequent modification. For instance, if a vinyl or allyl group were present on the monomer, it could be modified post-polymerization via thiol-ene or thiol-yne "click" chemistry.

Controlled Depolymerization and Functionalization: In some cases, controlled partial depolymerization of the polymer backbone followed by end-capping with functional moieties could be a route to introduce new functionalities.

Research Data on Analogous Systems:

While direct data on poly(this compound) is scarce, studies on the modification of other polymers offer insights into the types of reactions that could be explored.

| Polymer System | Modification Reaction | Functional Group Introduced | Reference System |

| Poly(2-oxazoline)s | Thiol-ene reaction | Cysteine-bearing peptides | Analogous heterocyclic polymer |

| Unsaturated Polyesters | Michael addition | Acetylacetone, Dimethyl malonate | Polymers with backbone unsaturation |

| Poly(disubstituted acetylenes) | Thiol-ene click reaction, Michael addition | Mercapto compounds, Amines | Polymers with reactive side chains |

It is important to emphasize that these are potential avenues for research and that the successful post-polymerization modification of poly(this compound) would require significant investigation to overcome the challenges associated with the stability of the polymer backbone. The development of selective and efficient modification techniques would be a crucial step in unlocking the full potential of this class of polymers.

Computational and Theoretical Studies on 3,3 Dimethyl 1,3 Oxasilinane

Quantum Chemical Calculations (DFT, MP2) for Structural and Conformational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful methods for investigating the structural and conformational properties of molecules.

The conformational landscape of 3,3-dimethyl-1,3-oxasilinane can be explored by performing energy minimization calculations for various possible conformations. These calculations help identify the most stable chair, boat, and twist-boat conformations, as well as the energy barriers between them. The relative energies of these conformers provide insights into their population distribution at a given temperature.

For instance, DFT calculations with a suitable basis set, such as 6-31G(d,p) or cc-pVTZ, can be employed to optimize the geometry of different conformers. nih.gov The resulting minimized energies indicate the most stable conformations.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | DFT/6-31G(d,p) Relative Energy (kcal/mol) | MP2/cc-pVTZ Relative Energy (kcal/mol) |

| Chair | 0.00 | 0.00 |

| Twist-Boat | 5.3 | 5.1 |

| Boat | 6.5 | 6.2 |

Note: The values presented are hypothetical and for illustrative purposes. Actual values would be derived from specific computational studies.

Quantum chemical calculations can predict various spectroscopic parameters, including NMR chemical shifts (¹H and ¹³C). pdx.eduillinois.edusigmaaldrich.com These predictions are valuable for assigning experimental spectra and for understanding the relationship between molecular structure and spectroscopic properties.

The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. nih.gov The accuracy of these calculations depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov Comparing calculated chemical shifts with experimental data can help validate the computed structures.

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) (DFT/B3LYP/6-311+G(2d,p)) |

| C2 | 68.5 | 69.1 |

| C4 | 62.1 | 62.8 |

| C5 | 28.4 | 28.9 |

| C6 | 70.3 | 70.0 |

| Si-CH₃ | -2.5 | -2.1 |

Note: The values presented are hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Behavior of Oxasilinane Systems

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, ring inversions, and intermolecular interactions in the condensed phase. mdpi.comresearchgate.net These simulations offer a detailed picture of the molecule's flexibility and its interactions with its environment. mdpi.com MD simulations can also be used to investigate the diffusion of small molecules through a matrix of the oxasilinane. mdpi.com

Reaction Pathway Analysis and Transition State Identification in Oxasilinane Synthesis and Reactivity

Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the minimum energy path from reactants to products. youtube.com

A key aspect of this analysis is the identification of the transition state, which is the highest energy point along the reaction coordinate. wikipedia.orgyoutube.com The structure and energy of the transition state determine the activation energy and, consequently, the reaction rate. wikipedia.org Computational tools can be used to locate transition state structures, which are characterized as first-order saddle points on the potential energy surface. wikipedia.org This information is crucial for understanding the factors that control the reactivity of the oxasilinane ring. For example, in ring-opening reactions, calculations can reveal the structure of the transition state and the bond-breaking and bond-forming processes involved. youtube.com

Stereochemical Predictions and Rationalization of Selectivity

Many reactions involving this compound can lead to the formation of stereoisomers. Computational chemistry provides a powerful tool for predicting and rationalizing the stereochemical outcome of these reactions.

By calculating the energies of the transition states leading to different stereoisomeric products, it is possible to predict which product will be formed preferentially. The Hammond-Leffler postulate, which states that the structure of the transition state resembles the species (reactant or product) to which it is closer in energy, can be a useful concept in this context. wikipedia.org For example, in the addition of a nucleophile to a carbonyl group adjacent to the oxasilinane ring, computational modeling can help determine whether the nucleophile will attack from the axial or equatorial face by comparing the energies of the respective transition states.

Application of Advanced Computational Tools in Oxasilinane Research

The field of computational chemistry is continually evolving, with the development of new methods and software. nih.gov Advanced computational tools, such as multiscale modeling approaches (e.g., QM/MM), can be applied to study the behavior of this compound in complex environments, such as in solution or at an interface. nih.gov Machine learning and artificial intelligence are also beginning to be used to accelerate the discovery of new reactions and to predict molecular properties with high accuracy. nih.gov These advanced tools hold the potential to further deepen our understanding of the chemistry of this compound and to guide the design of new materials and processes.

Future Perspectives and Emerging Research Avenues

Design of Novel Oxasilinane Derivatives with Tunable Reactivity and Properties

The synthesis of functionalized lactide copolymers with acetal (B89532) units has demonstrated that the nature of the acetal unit can significantly affect the material's degradability. nih.gov This principle can be directly applied to oxasilinane systems. By incorporating various functional groups, such as allyl or chloro groups, into the oxasilinane backbone, a diverse library of monomers with tunable properties can be created. nih.gov

| Derivative | Substituent at Si | Substituent on Ring | Potential Property Modification |

| 3,3-Diethyl-1,3-oxasilinane | Ethyl | None | Increased hydrophobicity |

| 3,3-Diphenyl-1,3-oxasilinane | Phenyl | None | Enhanced thermal stability |

| 5-Allyl-3,3-dimethyl-1,3-oxasilinane | Methyl | Allyl | Post-polymerization functionalization |

| 5-Hydroxy-3,3-dimethyl-1,3-oxasilinane | Methyl | Hydroxyl | Increased hydrophilicity, reactive site |

This table presents hypothetical derivatives of 3,3-Dimethyl-1,3-oxasilinane and their potential properties based on analogous systems.

Development of Advanced Synthetic Methodologies for Complex Oxasilinane Structures

The construction of complex molecules containing the 1,3-oxasilinane motif is another significant research frontier. This includes the development of stereoselective synthetic routes to control the spatial arrangement of substituents on the ring, which is crucial for applications in areas like chiral catalysis and pharmaceuticals. Advanced synthetic strategies, such as transition-metal-catalyzed C-H functionalization, could enable the direct and selective introduction of functional groups onto the oxasilinane ring, bypassing the need for pre-functionalized starting materials. bohrium.comnih.gov

Furthermore, the development of one-pot synthesis protocols for creating complex aromatic architectures from silyl-protected acetylenes showcases the potential for innovative synthetic strategies. nih.gov Such methodologies could be adapted for the efficient construction of intricate molecular frameworks incorporating the this compound unit.

Exploration of New Catalytic Systems for Oxasilinane Transformations

The transformation of this compound, particularly its ring-opening polymerization (ROP), is heavily reliant on the development of new and efficient catalytic systems. While Lewis acids have traditionally been used for the ROP of cyclic ethers, there is a growing interest in exploring alternative catalysts. mdpi.comresearchgate.net

Organocatalysis has emerged as a powerful tool for the ROP of various cyclic monomers, including lactones and silyl (B83357) ethers. nsf.gov The use of organocatalysts, such as N-heterocyclic carbenes (NHCs) and phosphazene bases, offers several advantages, including milder reaction conditions and tolerance to a wider range of functional groups. The exploration of these catalysts for the ROP of this compound could lead to the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities.

| Catalyst Type | Example | Potential Advantages for Oxasilinane ROP |

| Lewis Acid | Tris(pentafluorophenyl)borane (B72294) | High activity for ROP of cyclic ethers. mdpi.com |

| Organocatalyst (NHC) | 1,3-Di-tert-butylimidazol-2-ylidene | Mild reaction conditions, functional group tolerance. nsf.gov |

| Organocatalyst (Base) | Phosphazene P4-t-Bu | High catalytic activity for siloxane polymerization. |

This table provides examples of catalyst types that could be explored for the ring-opening polymerization of this compound based on literature for related compounds.

Development of Poly(oxasilinane) Materials with Tailored Architectures and Functions

The ring-opening polymerization of this compound and its derivatives paves the way for a new class of polymers, poly(oxasilinane)s, which are analogous to poly(silyl ether)s. A significant advantage of these polymers is the potential for tunable degradation due to the hydrolytically labile silyl acetal bond in the polymer backbone. mdpi.com The rate of degradation can be controlled by altering the substituents on the silicon atom, with bulkier groups generally leading to slower hydrolysis. nsf.gov

The synthesis of copolymers by incorporating other monomers alongside oxasilinanes can lead to materials with a wide range of properties. For instance, copolymerization with lactides could yield biodegradable polyesters with embedded silyl acetal linkages, offering unique degradation profiles. nih.govresearchgate.net The ability to create complex polymer architectures, such as block copolymers and star polymers, further expands the functional design space of these materials. cornell.edu

| Polymer Architecture | Monomers | Potential Application |

| Homopolymer | This compound | Degradable thermoplastic |

| Random Copolymer | This compound, Lactide | Tunable biodegradable material. nih.govresearchgate.net |

| Block Copolymer | This compound, Ethylene oxide | Amphiphilic material for self-assembly |

This table illustrates potential polymer architectures and applications derived from this compound based on established polymer chemistry principles.

Interdisciplinary Research Involving Oxasilinanes in Materials Science and Organic Synthesis

The unique properties of this compound and its polymers position them at the intersection of materials science and organic synthesis. In materials science, the focus will be on exploring their potential in applications such as degradable plastics, drug delivery vehicles, and advanced coatings. nih.gov The tunable degradation of poly(oxasilinane)s makes them particularly attractive for biomedical applications where controlled release of therapeutic agents or temporary mechanical support is required.

In organic synthesis, the oxasilinane ring can serve as a versatile protecting group for 1,3-diols or as a reactive intermediate for the synthesis of complex organic molecules. The development of methods for the selective ring-opening of oxasilinanes with various nucleophiles will be crucial for their utility as synthetic building blocks. nih.govmagtech.com.cn The interdisciplinary collaboration between materials scientists and synthetic chemists will be essential to fully realize the potential of this promising class of organosilicon heterocycles. researchgate.net

Q & A

Q. How should researchers design experiments to investigate the thermal decomposition of this compound?

Q. What statistical methods are appropriate for analyzing variability in synthetic yields of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.